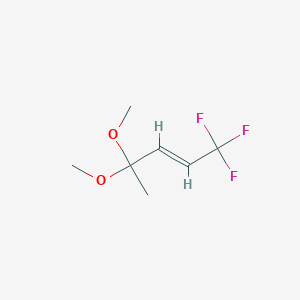

1,1,1-Trifluoro-4,4-dimethoxypent-2-ene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,1,1-Trifluoro-4,4-dimethoxypent-2-ene, also known as TFDMP, is a fluorinated alkene compound that has gained attention in the scientific community due to its unique properties and potential applications. TFDMP is a colorless liquid that is highly soluble in organic solvents and has a boiling point of 66-68°C.

Applications De Recherche Scientifique

Intramolecular Hydrogen Bonding and Molecular Structure

A study by Vakili et al. (2012) investigated the conformation, molecular structure, and intramolecular hydrogen bonding of a closely related compound, 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, highlighting the significance of trifluoromethyl groups in stabilizing specific molecular structures through intramolecular hydrogen bonding. This research, conducted using density functional theory calculations and experimental spectroscopies, provides insights into the molecular behavior of compounds with trifluoromethyl groups, which could be relevant to understanding the properties of 1,1,1-Trifluoro-4,4-dimethoxypent-2-ene (Vakili et al., 2012).

Kinetics and Reaction Mechanism

The kinetics and mechanisms of reactions involving fluorinated compounds, such as the study by Gierczyk et al. (2006), which focused on reactions between 2,3,4,5,6-pentafluorophenylacetonitrile and guanidine-like bases, can offer valuable insights into the reactivity of 1,1,1-Trifluoro-4,4-dimethoxypent-2-ene. Such studies contribute to our understanding of how fluorinated entities behave under various chemical conditions (Gierczyk et al., 2006).

Synthesis and Luminescence of Complex Molecules

Research on the synthesis and luminescence properties of ytterbium(III) beta-diketonate complexes, as reported by Martín‐Ramos et al. (2013), demonstrates the utility of trifluoromethylated compounds in the development of luminescent materials. The study's findings on the impact of fluorination and chain length on luminescence intensity and lifetime provide a foundation for exploring the use of 1,1,1-Trifluoro-4,4-dimethoxypent-2-ene in similar applications (Martín‐Ramos et al., 2013).

Isomerization Reactions

The study of isomerization reactions, such as the rearrangement of gem-bis-trifluoromethyl olefins in a basic medium (Tordeux et al., 2001), is pertinent to understanding the reactivity and stability of fluorinated compounds. This research sheds light on how trifluoromethyl groups influence the stability and transformation of molecular structures, offering insights that could be applied to compounds like 1,1,1-Trifluoro-4,4-dimethoxypent-2-ene (Tordeux et al., 2001).

Propriétés

IUPAC Name |

(E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3O2/c1-6(11-2,12-3)4-5-7(8,9)10/h4-5H,1-3H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVKBRBNMHZMHNH-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(F)(F)F)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(F)(F)F)(OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-1,1,1-trifluoro-4,4-dimethoxypent-2-ene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(cyclohexylmethyl)-5-[(2,5-dimethylbenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471425.png)

![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)

![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)

![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2471442.png)

![2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2471444.png)